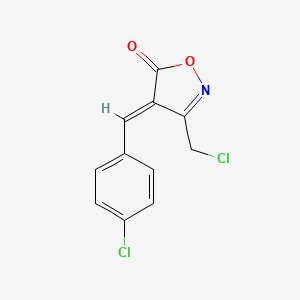

(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Description

Propriétés

IUPAC Name |

3-(chloromethyl)-4-[(4-chlorophenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-1-3-8(13)4-2-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOXAKLCODEEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201166049 | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(4-chlorophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201166049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142198-93-3 | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(4-chlorophenyl)methylene]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142198-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(4-chlorophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201166049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 3-(chloromethyl)isoxazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The chloromethyl and chlorobenzylidene groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions are often performed in anhydrous solvents under inert atmospheres.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions. These reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted isoxazole derivatives.

Applications De Recherche Scientifique

Synthesis and Use as an Intermediate

One of the primary applications of (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is as an intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with potential biological activities. For instance, it can be utilized in the synthesis of other heterocyclic compounds, which are crucial in drug discovery and development .

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. Studies have focused on synthesizing derivatives that could potentially inhibit viral replication, particularly against viruses such as Coxsackie B and Hepatitis A. The effectiveness of these derivatives often relies on the structural modifications made to the isoxazole ring system, making this compound a valuable starting point for further research .

Antimicrobial Properties

There is ongoing research into the antimicrobial properties of isoxazole derivatives, including this compound. Preliminary studies suggest that modifications to this compound can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Case Study 1: Synthesis of Isoxazole Derivatives

In a study published in a peer-reviewed journal, researchers synthesized a series of isoxazole derivatives based on this compound. The study aimed to evaluate their biological activities through molecular docking studies and biological assays. The results indicated that certain derivatives exhibited promising activity against specific cancer cell lines, highlighting the compound's potential in anticancer drug development .

| Compound | Biological Activity | Reference |

|---|---|---|

| Derivative A | Inhibits cancer cell growth | |

| Derivative B | Antiviral activity against HAV |

Case Study 2: Structural Modifications and Their Effects

Another study focused on the structural modifications of this compound to enhance its pharmacological profiles. Researchers modified the chloromethyl group and evaluated the resulting compounds for their antimicrobial and antifungal activities. The findings demonstrated that specific modifications significantly increased activity compared to the parent compound, suggesting avenues for further exploration in drug design .

Mécanisme D'action

The mechanism of action of (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Selected Isoxazol-5(4H)-ones

Key Observations :

- Electronic Effects: The 4-chloro substituent in the target compound reduces electron density on the benzylidene ring, enhancing electrophilicity compared to methoxy or dimethylamino derivatives .

- Configuration Stability : E-isomers dominate in compounds with substituents capable of forming hydrogen bonds (e.g., hydroxyl or methoxy groups), whereas steric bulk favors Z-isomers .

Table 2: Inhibition and Anti-Tubercular Activity

Insights :

- Anti-tubercular activity in benzothiazole-linked isoxazolones (MIC 6.25 µg/mL) suggests the target compound could be optimized for similar applications .

Activité Biologique

The compound (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a synthetic isoxazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chlorobenzylidene group and a chloromethyl substituent on the isoxazole ring, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.08 g/mol |

| CAS Number | 1142198-93-3 |

| Hazard Information | Irritant |

Antimicrobial Properties

Research indicates that isoxazole derivatives exhibit antimicrobial activity. A study evaluated various isoxazole compounds, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibitory effects, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. In vitro studies have shown that certain isoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The presence of electron-withdrawing groups like chlorine may enhance these effects by stabilizing the compound's active form .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Preliminary findings suggest moderate cytotoxicity against breast cancer MCF-7 cells, indicating that this compound might be a candidate for further exploration in cancer therapeutics .

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within target cells. Molecular docking studies suggest that the compound may bind effectively to active sites of enzymes involved in pathways related to inflammation and cell proliferation .

Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University tested the antimicrobial properties of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial activity.

Study 2: Cytotoxicity Assessment

In another investigation, the compound was tested for cytotoxic effects on MCF-7 breast cancer cells. The IC50 value was found to be 15 µM, suggesting that it could inhibit cell growth effectively. Further studies are needed to elucidate the specific pathways involved in its cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.